2-乙基己酸镍

描述

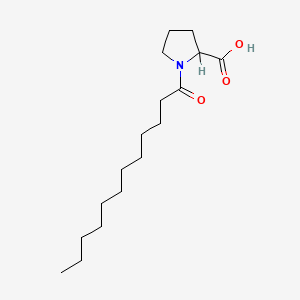

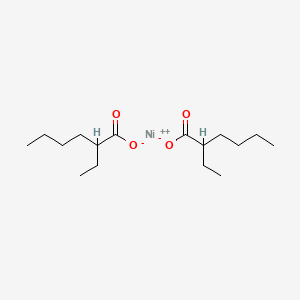

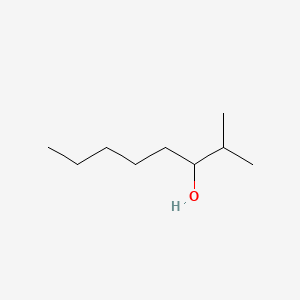

Nickel bis(2-ethylhexanoate) is the nickel salt of 2-ethylhexanoic acid, which readily dissociates to the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of nickel bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Synthesis Analysis

A method for the preparation of nickel 2‑ethylhexanoate involves the reaction of an aliphatic carboxylic acid with ammonium hydroxide taken in equivalent ratio in water at 20‑65°C for 20‑60 min to give an aqueous solution of the ammonium salt of this carboxylic acid . In the second step, an aqueous solution of a metal chloride is added to the solution of the ammonium salt and the resultant metal salt of the aliphatic carboxylic acid is extracted with an organic solvent . The yield of nickel 2‑ethylhexanoate ranged from 89 to 98% depending on the reaction conditions .Molecular Structure Analysis

The linear formula of Nickel bis(2-ethylhexanoate) is [CH3(CH2)3CH (C2H5)CO2]2Ni . Its molecular weight is 345.10 .Chemical Reactions Analysis

Nickel 2‑ethylhexanoate is a precursor of a nanoscale catalyst for the cracking of straight‑run fuel oil, vacuum gas oil, heavy oils, and heavy oil residues . Heating nickel 2‑ethylhexanoate in heavy oil residues gives particles of nickel oxide and nickel sulfide .Physical And Chemical Properties Analysis

Nickel bis(2-ethylhexanoate) is a semisolid viscous liquid . Its density is 0.96 g/mL at 25 °C .科学研究应用

乙烯聚合催化剂

2-乙基己酸镍及其衍生物在乙烯聚合领域得到广泛研究。它们被用作催化剂或助催化剂,以生产线性高分子量聚合物。它们的有效性可能因反应参数(如温度、压力和摩尔比)而异。使用有机铝化合物(如甲基铝氧烷)来增强催化性能是常见的 (Carlini et al., 2004)。

增塑剂工业中的氢化反应

包括 2-乙基己酸镍在内的镍基催化剂在氢化反应中至关重要,尤其是在增塑剂工业中。这些催化剂可有效地将 2-乙基-2-己烯转化为 2-乙基己醇,这是双酯(2-乙基己基)邻苯二甲酸酯 (DEHP) 合成的一个关键前体。研究表明,金属负载的变化会显着影响这些反应中的选择性和转化率 (Virgana et al., 2018)。

储能材料的开发

2-乙基己酸镍在储能材料的开发中显示出潜力。研究探索了其在形成具有储能前景的镍基纳米结构中的用途。这些材料的受控合成可能导致储能领域取得重大进展 (Phua et al., 2018)。

重质烃原料的催化裂化

2-乙基己酸镍作为催化裂化的纳米级催化剂的生产中的前体,特别是对于重油和残渣。该应用对于石化工业中的精炼过程至关重要。获得 2-乙基己酸镍的方法涉及与脂肪族羧酸和金属氯化物的特定相互作用,从而导致高产率 (Mustafin et al., 2022)。

氧化镍薄膜中的电致变色性能

2-乙基己酸镍用于制备具有电致变色性能的氧化镍薄膜。这些薄膜通过旋涂和热解制备,在智能窗户和显示技术中的应用中显示出巨大的潜力。薄膜的处理温度在确定其电致变色性能中起着至关重要的作用 (Sato et al., 1998)。

溶剂萃取和金属离子的分离

2-乙基己酸镍与溶剂萃取领域相关,用于从其他金属离子中分离镍 (II)。它在这个过程中表现出很高的效率,使其在金属提纯和回收中具有价值。该应用在环境保护和资源管理方面尤为重要 (Binghua et al., 1996)。

安全和危害

Nickel bis(2-ethylhexanoate) is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

未来方向

Nickel 2‑ethylhexanoate shows promise as a precursor of catalysts for the cracking of straight‑run fuel oil, vacuum gas oil, and heavy oils . The proposed method simplifies the preparation of nickel 2‑ethylhexanoate and gives an increased yield of this salt when optimal reaction conditions are selected with an optimal ratio of nickel chloride to 2‑ethylhexanoic acid using low‑boiling organic solvents for the extraction of nickel 2‑ethylhexanoate .

属性

IUPAC Name |

2-ethylhexanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKUTPZWFHAHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890588 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green and viscous; Not miscible in water; [MSDSonline] | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel bis(2-ethylhexanoate) | |

CAS RN |

4454-16-4 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)